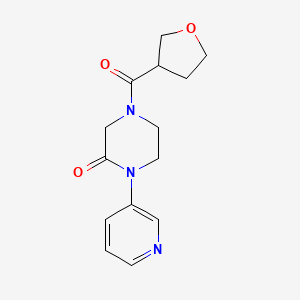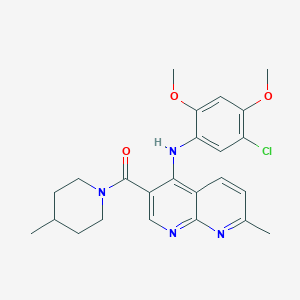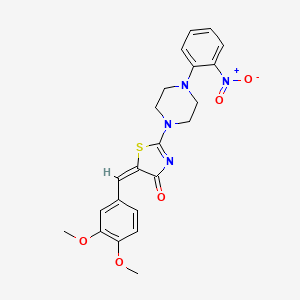![molecular formula C16H12ClN3O2S2 B2985038 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 1008688-34-3](/img/structure/B2985038.png)
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds known as phenylpyrazoles . It’s a novel series of azoles and azines designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analyses and spectral data . The compound is a part of a novel series of azoles and azines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Scientific Research Applications
Synthesis and Characterization
Thiophene derivatives have been synthesized and characterized through various methods, showing potential in materials science and pharmaceutical research. For example, novel pyrazole derivatives containing thiophene units have been synthesized, characterized, and explored for their thermal stability, molecular geometries, and electronic structures using techniques such as NMR, mass spectra, and DFT calculations. These studies reveal the compounds' potential applications in non-linear optical properties and supramolecular chemistry (Kumara et al., 2018).
Antimicrobial Activity
Some thiophene derivatives exhibit significant antimicrobial activity, suggesting their potential as novel antimicrobial agents. For instance, thiophenyl pyrazoles and isoxazoles synthesized using green chemistry principles have shown potential antibacterial and antifungal properties (Sowmya et al., 2018).
Catalytic Approaches and Nonlinear Optical Properties
Research into thiophene-based amide derivatives synthesized through various methodologies highlights their potential in catalysis and as materials with non-linear optical (NLO) properties. Such studies contribute to our understanding of the compounds' chemical reactivity and stability, furthering their applications in materials science (Kanwal et al., 2022).
Anticancer Activity
Thiophene derivatives have also been explored for their potential anticancer activity. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, showing promising results against various cancer cell lines. This research opens avenues for the development of new anticancer agents (Atta & Abdel‐Latif, 2021).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, compounds containing a pyrazole nucleus have been reported to show a broad spectrum of biological activity including antimicrobial, anti-cyclooxygenase, anti-convulsant, antitubercular, antitumor, anti-inflammatory, analgesic, antidiabetic, antipsychotic .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S2/c17-10-3-1-4-11(7-10)20-15(12-8-24(22)9-13(12)19-20)18-16(21)14-5-2-6-23-14/h1-7H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVIAZIPCULTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)



![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)

![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2984977.png)